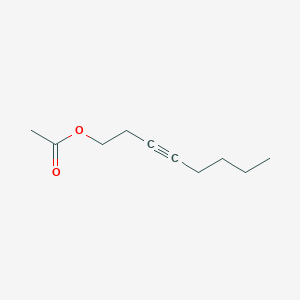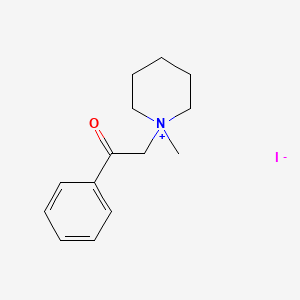
1-Methyl-1-(2-oxo-2-phenylethyl)piperidin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanone is an organic compound with a complex structure that includes a pyridine ring and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanone typically involves the reaction of 1-methyl-3,4,5,6-tetrahydropyridine with a phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzyl alcohol.
Reduction: Formation of 2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
科学的研究の応用
2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanol: A reduced form of the compound with an alcohol group.
2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-acetic acid: An oxidized form with a carboxylic acid group.
1-Methyl-3,4,5,6-tetrahydro-2h-pyridine: A simpler structure lacking the phenyl group.
Uniqueness
2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanone is unique due to its combination of a pyridine ring and a phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
40538-50-9 |
|---|---|
分子式 |
C14H20INO |
分子量 |
345.22 g/mol |
IUPAC名 |
2-(1-methylpiperidin-1-ium-1-yl)-1-phenylethanone;iodide |
InChI |
InChI=1S/C14H20NO.HI/c1-15(10-6-3-7-11-15)12-14(16)13-8-4-2-5-9-13;/h2,4-5,8-9H,3,6-7,10-12H2,1H3;1H/q+1;/p-1 |
InChIキー |
UQIVWHZGSGJFAA-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CCCCC1)CC(=O)C2=CC=CC=C2.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13986155.png)

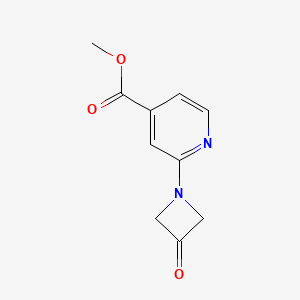
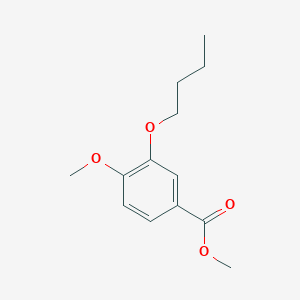
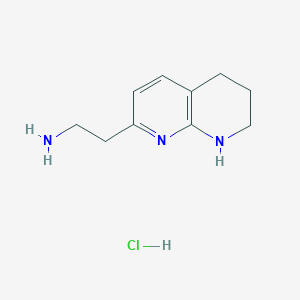
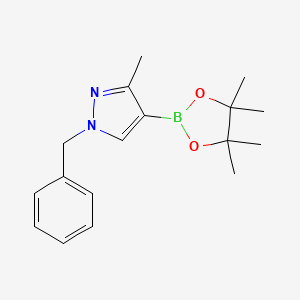
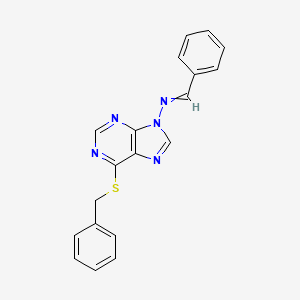
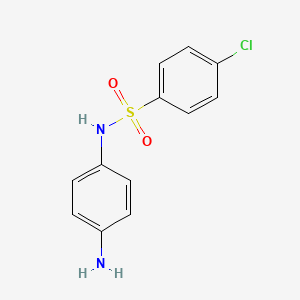
![2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)-](/img/structure/B13986191.png)
![Imidazoline, 2-[3-(2-hydroxynaphthyl)]-](/img/structure/B13986197.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B13986208.png)

